(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-(dimethylamino)phenyl)methanone
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Overview
Description
(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-(dimethylamino)phenyl)methanone is a complex organic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique chemical structure allows it to engage in various reactions, making it a valuable compound for synthesis and analysis in laboratory settings.
Mechanism of Action
Target of Action
The primary target of this compound is the metabotropic glutamate receptor subtype 2 (mGluR2) . mGluR2 is a part of the G-protein-coupled receptor family and plays a key role in several brain functions .
Mode of Action
This compound acts as a negative allosteric modulator (NAM) of mGluR2 . By binding to mGluR2, it modulates the receptor’s response to its ligand, glutamate . This modulation can lead to changes in synaptic transmission and neuronal excitability in the central nervous system .
Biochemical Pathways
The action of this compound affects the glutamatergic system in the central nervous system . This system is one of the neurotransmitter systems that play a key role in several brain functions . The modulation of mGluR2 can lead to changes in synaptic transmission and neuronal excitability, affecting various biochemical pathways .
Pharmacokinetics
Similar compounds have been reported to have acceptable oral pharmacokinetic (pk) profiles
Result of Action
The modulation of mGluR2 by this compound can lead to changes in synaptic transmission and neuronal excitability in the central nervous system . This could potentially be useful in the treatment of various neurological disorders, including psychosis, mood disorders, Alzheimer’s disease, and cognitive or memory deficiencies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-(dimethylamino)phenyl)methanone involves multi-step organic reactions, typically starting with the preparation of the dihydropyrazolo[1,5-a]pyrazine core. This is often achieved through cyclization reactions involving appropriate precursors under controlled conditions. Subsequent functionalization steps introduce the cyclopropyl and dimethylamino phenyl groups.
Industrial Production Methods
In an industrial setting, the production process must be scaled up while maintaining purity and yield. This involves optimizing reaction conditions such as temperature, pressure, and the use of suitable catalysts to ensure efficient synthesis. Solvent choice and purification techniques, such as crystallization or chromatography, are critical for obtaining high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, leading to the formation of various oxidized derivatives.
Reduction: : Reduction reactions can modify the compound's functional groups, potentially altering its chemical properties and biological activities.
Substitution: : The compound is amenable to substitution reactions, where different functional groups can be introduced at specific positions.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride in an inert atmosphere.
Substitution: : Nucleophilic or electrophilic reagents depending on the desired substitution product.
Major Products
Oxidized derivatives: : Varying based on the extent and specificity of the oxidation process.
Reduced products: : These typically involve modifications at the cyclopropyl or pyrazolo groups.
Substituted products: : Diverse range of products depending on the functional groups introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a key intermediate in the synthesis of more complex molecules. Its reactivity allows it to be used in designing new synthetic pathways and understanding reaction mechanisms.
Biology
In biological research, the compound's structure enables it to interact with various biomolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine
Medicinally, the compound is explored for its potential therapeutic properties. Its structure can be modified to develop new drugs with specific biological activities, such as anti-inflammatory or anticancer properties.
Industry
Industrially, it is employed in the synthesis of advanced materials and as a reagent in chemical manufacturing processes. Its reactivity and functional versatility make it valuable in creating high-performance products.
Comparison with Similar Compounds
Similar Compounds
(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4H)-phenylmethanone
(3-(dimethylamino)phenyl)methanone
Uniqueness
What sets (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-(dimethylamino)phenyl)methanone apart is its combined structural elements, providing a unique reactivity profile and interaction capabilities
Feel free to ask for more details or dive into a specific aspect!
Properties
IUPAC Name |
(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-[3-(dimethylamino)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-20(2)15-5-3-4-14(10-15)18(23)21-8-9-22-16(12-21)11-17(19-22)13-6-7-13/h3-5,10-11,13H,6-9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JENGODYDLAGIHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCN3C(=CC(=N3)C4CC4)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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